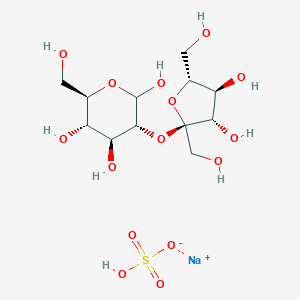![molecular formula C17H32N2O7S B232128 N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide CAS No. 19246-70-9](/img/structure/B232128.png)
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide, also known as MTSES, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid cysteine and is widely used in various biochemical and physiological experiments.
Mecanismo De Acción
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide reacts with cysteine residues in proteins and peptides by forming a covalent bond with the thiol group present in the cysteine residue. This modification can affect the structure and function of the protein or peptide, which helps in studying their biological activity. This compound is a reversible reagent, which means that the modification can be reversed by reducing agents such as dithiothreitol (DTT) or glutathione.
Biochemical and Physiological Effects:
The modification of cysteine residues in proteins and peptides by this compound can have various biochemical and physiological effects. It can affect the activity of enzymes, receptor-ligand binding, and protein-protein interactions. It can also affect the function of ion channels and transporters, which can have significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is a widely used thiol-reactive reagent in scientific research. Its advantages include its high reactivity towards cysteine residues, its reversibility, and its ability to modify cysteine residues in a site-specific manner. Its limitations include its potential to modify other amino acids besides cysteine, its potential to affect the structure and function of proteins and peptides, and its potential to interfere with biological assays.
Direcciones Futuras
For research include the development of more site-specific thiol-reactive reagents, the study of the effect of N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide modification on protein-protein interactions, and the study of the role of cysteine residues in ion channels and transporters. Further research can also focus on the development of new techniques for the modification and detection of cysteine residues in proteins and peptides.
In conclusion, this compound is a valuable tool in scientific research, and its potential for further research is significant. Its ability to modify cysteine residues in a site-specific manner makes it a powerful tool for the study of protein structure and function. Its advantages and limitations should be considered carefully when using it in lab experiments, and future research should focus on the development of new techniques for the modification and detection of cysteine residues in proteins and peptides.
Métodos De Síntesis
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide can be synthesized by reacting 2-bromoethyl methyl sulfide with 2-amino-2-methyl-1-propanol in the presence of sodium hydride. The resulting product is then treated with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide to yield the protected this compound. The final step involves deprotection of the compound using sodium methoxide in methanol to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is widely used in scientific research as a thiol-reactive reagent. It is used to modify cysteine residues in proteins and peptides, which helps in studying the structure and function of these molecules. This compound is also used to study the role of cysteine residues in protein-protein interactions, enzyme activity, and receptor-ligand binding. It is also used in the study of ion channels and transporters, as it can modify cysteine residues present in these proteins, which affects their function.
Propiedades
| 19246-70-9 | |
Fórmula molecular |
C17H32N2O7S |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O7S/c1-9(25-3)11(18-16(24)10-5-4-6-19(10)2)15-13(22)12(21)14(23)17(26-15)27-8-7-20/h9-15,17,20-23H,4-8H2,1-3H3,(H,18,24) |
Clave InChI |
RHTQCENRGUIVHV-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SCCO)O)O)O)NC(=O)C2CCCN2C)OC |
SMILES canónico |
CC(C(C1C(C(C(C(O1)SCCO)O)O)O)NC(=O)C2CCCN2C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
